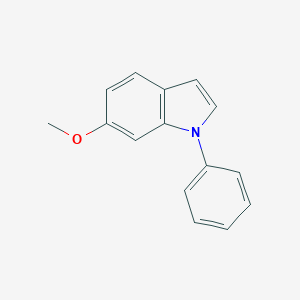

6-Methoxy-1-phenyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1-phenylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-14-8-7-12-9-10-16(15(12)11-14)13-5-3-2-4-6-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHVRUBCVJLORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CN2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Studies of 6 Methoxy 1 Phenyl 1h Indole

Molecular Modeling and Docking Studies

Conformational Preferences and Dihedral Angles

While direct data is absent, studies on closely related structures can offer context. For instance, analysis of other N-phenyl-substituted indoles often reveals a non-planar conformation, with the phenyl ring twisted out of the plane of the indole (B1671886) system to minimize steric hindrance. The degree of this twist is influenced by the nature and position of substituents on both ring systems. However, without specific computational models for 6-Methoxy-1-phenyl-1H-indole, any quantitative discussion of its dihedral angles remains speculative.

Analysis of Intermolecular Interactions and Crystal Packing

A crystal structure for 6-Methoxy-1-phenyl-1H-indole has not been publicly deposited in crystallographic databases, which precludes a detailed, experimentally-derived analysis of its crystal packing and intermolecular interactions. Such an analysis would typically involve the identification of hydrogen bonds, van der Waals forces, and potentially weaker interactions like C-H···π stacking, which govern the supramolecular assembly of the compound in the solid state.

In the absence of a specific crystal structure, general principles of intermolecular interactions in related indole derivatives can be considered. The methoxy (B1213986) group could act as a hydrogen bond acceptor, while the aromatic rings provide opportunities for π-π stacking and C-H···π interactions. Computational methods, such as those using programs like PIXEL, can calculate the stabilization energies of different molecular pairs within a crystal lattice, but this requires the crystallographic information file (CIF) as a starting point iosrjournals.org.

Molecular Dynamics Simulations

No specific molecular dynamics (MD) simulation studies for 6-Methoxy-1-phenyl-1H-indole were identified in the surveyed literature. MD simulations are a powerful tool for investigating the dynamic behavior of molecules over time, providing insights into their stability and conformational flexibility.

Without dedicated MD simulation studies, an assessment of the dynamic stability and conformational changes of 6-Methoxy-1-phenyl-1H-indole in solution is not possible. Such simulations would reveal how the molecule behaves in a solvent environment, tracking fluctuations in its structure, including the key dihedral angle between the phenyl and indole rings. This information is crucial for understanding how the molecule might interact with biological targets, as it can adopt a range of conformations in solution, not all of which may be biologically active. The stability of a ligand-protein complex, for example, can be evaluated through MD simulations by monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation time.

Structure-Activity Relationship (SAR) Derivations from Computational Data

While some resources allude to structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) modeling for derivatives of 6-methoxy-1-phenyl-1H-indole, specific computational data correlating its structural features with chemical reactivity or biological activity is not detailed in the available literature. mit.eduescholarship.org

A direct correlation of electronic and steric factors with the chemical reactivity of 6-Methoxy-1-phenyl-1H-indole, derived from computational data, has not been specifically reported. Generally, in indole chemistry, the electronic properties of the ring system are significantly influenced by substituents. The methoxy group at the 6-position is an electron-donating group, which would be expected to increase the electron density of the indole ring system, potentially affecting its reactivity in electrophilic substitution reactions. The phenyl group at the 1-position (the indole nitrogen) acts primarily as a steric factor, influencing the orientation of the molecule and potentially shielding nearby positions on the indole ring.

Mechanistic Investigations in Indole Chemistry Relevant to 6 Methoxy 1 Phenyl 1h Indole

Reaction Mechanisms in Indole (B1671886) Synthesis

The formation of the indole core can be achieved through various synthetic strategies, each with a distinct reaction mechanism. Classical methods often rely on acid catalysis and thermal conditions, while modern approaches frequently employ metal catalysts to achieve higher efficiency and selectivity.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indole derivatives. wikipedia.orgbyjus.com It involves the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org The synthesis of 6-Methoxy-1-phenyl-1H-indole would involve the reaction of 1-methoxy-4-nitros-phenyl with a suitable phenyl-substituted carbonyl compound, or more commonly, the reaction of (4-methoxyphenyl)hydrazine (B1593770) with a phenyl-substituted aldehyde or ketone.

The mechanism of the Fischer indole synthesis has been extensively investigated and is understood to proceed through several key steps. byjus.comresearchgate.net The reaction is typically catalyzed by Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgalfa-chemistry.com

The accepted mechanism involves the following sequence: wikipedia.orgbyjus.comresearchgate.net

Hydrazone Formation : The initial step is the condensation of the arylhydrazine with the carbonyl compound to form a phenylhydrazone. alfa-chemistry.comchemistrylearner.com

Tautomerization : The phenylhydrazone then tautomerizes to its enamine isomer. wikipedia.orgbyjus.com

bhu.ac.inbhu.ac.in-Sigmatropic Rearrangement : Following protonation, the enamine undergoes a crucial irreversible bhu.ac.inbhu.ac.in-sigmatropic rearrangement (similar to a Cope rearrangement), which breaks the N-N bond and forms a new C-C bond. wikipedia.orgbyjus.com

Rearomatization : The resulting intermediate, a di-imine, loses a proton to regain the aromaticity of the benzene (B151609) ring. researchgate.net

Cyclization and Elimination : The nucleophilic amine then attacks the imine carbon to form a five-membered ring (an aminoindoline or aminal). wikipedia.orgbyjus.com Subsequent elimination of ammonia (B1221849) under acidic catalysis leads to the formation of the stable, aromatic indole ring. wikipedia.org

Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is the one incorporated into the indole ring. wikipedia.org The presence of substituents on the phenylhydrazine ring, such as the methoxy (B1213986) group in (4-methoxyphenyl)hydrazine, can influence the reaction. For instance, studies on methoxy-substituted phenylhydrazones have shown that under certain acidic conditions, abnormal products can form due to cyclization occurring on the side of the ring bearing the substituent. nih.gov

Table 1: Key Mechanistic Steps of the Fischer Indole Synthesis

| Step | Description | Intermediate(s) |

|---|---|---|

| 1 | Condensation | Phenylhydrazine, Aldehyde/Ketone |

| 2 | Hydrazone Formation | Phenylhydrazone |

| 3 | Tautomerization | Enamine ('ene-hydrazine') |

| 4 | bhu.ac.inbhu.ac.in-Sigmatropic Rearrangement | Di-imine |

| 5 | Aromatization & Cyclization | Aminoindoline (Aminal) |

| 6 | Elimination | Indole, Ammonia |

This table summarizes the generally accepted pathway for the acid-catalyzed Fischer indole synthesis.

Modern synthetic methods often employ transition metal catalysts to construct the indole nucleus, offering milder reaction conditions and broader substrate scope. Catalysts based on palladium, rhodium, copper, and ruthenium have been developed for various indole syntheses.

Palladium-catalyzed reactions are particularly prominent. For example, the Buchwald modification of the Fischer indole synthesis involves the cross-coupling of aryl bromides and hydrazones, supporting the role of hydrazones as key intermediates in the classical method. wikipedia.org Other palladium-catalyzed methods include the reductive cyclization of β-nitrostyrenes using a palladium/1,10-phenanthroline (B135089) complex, which can be used to synthesize substituted indoles like 6-methoxy-3-phenyl-1H-indole. mdpi.com The mechanisms for these reactions often involve catalytic cycles with steps like oxidative addition, reductive elimination, and C-H activation. chim.itbeilstein-journals.org

Rhodium catalysts have also been explored. Computational studies on Rh(II)-catalyzed indole formation from vinyl/azidoarenes suggest a mechanism where the catalyst promotes the generation of a nitrene intermediate, which then undergoes cyclization without direct involvement of the catalyst in the ring-forming step. acs.org Similarly, ruthenium porphyrin complexes can catalyze the one-pot formation of indoles from alkynes and aryl azides. unimi.it

Copper-catalyzed reactions provide another avenue. Mechanistic insights into the Cu-catalyzed enantioselective Friedel–Crafts reaction between indoles and aziridines have been gained through computational studies, which considered pathways involving C-N bond cleavage, C-C bond formation, oxidative addition, and reductive elimination. rsc.orgresearchgate.net

Mechanistic Studies of Chemical Transformations on the Indole Ring

The indole ring is an electron-rich aromatic system, making it susceptible to various chemical transformations, particularly electrophilic substitution. bhu.ac.in The presence of the N-phenyl and 6-methoxy groups in 6-Methoxy-1-phenyl-1H-indole will modulate the reactivity and regioselectivity of these transformations.

Indole is a π-excessive heterocycle, and its chemistry is dominated by electrophilic substitution reactions. bhu.ac.in The pyrrole (B145914) ring is significantly more reactive than the benzene ring. bhu.ac.in For indole itself, the most reactive position towards electrophiles is C3, which is estimated to be 10¹³ times more reactive than a position on a benzene ring. wikipedia.org

The preference for attack at C3 is explained by the stability of the resulting cationic intermediate (a Wheland intermediate or sigma complex). When an electrophile attacks at C3, the positive charge can be delocalized over the C2 atom and the nitrogen atom without disrupting the aromaticity of the fused benzene ring. bhu.ac.in In contrast, attack at the C2 position leads to a less stable intermediate where stabilization from the nitrogen lone pair would disrupt the benzene sextet. bhu.ac.in

If the C3 position is already occupied, electrophilic substitution typically occurs at the C2 position. If both C2 and C3 are substituted, the electrophile will attack the benzene portion of the molecule, usually at the C6 position. bhu.ac.in However, under strongly acidic conditions that lead to the protonation of C3, the C5 position can become the preferred site for electrophilic attack. wikipedia.org

Common electrophilic substitution reactions on the indole ring include:

Nitration : Can be achieved with reagents like nitric acid in acetic anhydride. quimicaorganica.org

Sulfonation : Performed using a mild reagent like the SO₃-pyridine complex to prevent polymerization. quimicaorganica.org

Vilsmeier-Haack Formylation : Introduces a formyl group at C3 using dimethylformamide and phosphorus oxychloride. quimicaorganica.org

For 6-Methoxy-1-phenyl-1H-indole, the C3 and C2 positions would be the primary sites for electrophilic attack, with the electron-donating methoxy group potentially enhancing the reactivity of the benzene ring, although the pyrrole ring remains the more activated part of the molecule.

Functionalization of the indole nitrogen (N1) is a key transformation. While the indole N-H bond is acidic and can be deprotonated to form an indolyl anion, the nitrogen itself is less nucleophilic compared to the C3 position. bhu.ac.innih.gov

N-Alkylation : The N-alkylation of indoles can be achieved by first deprotonating the N-H bond with a suitable base (e.g., sodium hydride, potassium t-butoxide) to form an N-metallated indole. bhu.ac.in This anionic species then acts as a nucleophile, reacting with an alkyl halide or another electrophile. The regioselectivity (N- vs. C3-alkylation) can depend on the counterion and the electrophile. More ionic salts (Na+, K+) tend to favor N-alkylation. bhu.ac.in More recently, catalytic methods have been developed. For example, a copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles provides an efficient route to N-alkylated indoles. rsc.org Another approach is the palladium-catalyzed enantioselective aza-Wacker reaction of indoles with alkenols, where isotopic labeling experiments support a syn-amino-palladation mechanism. nih.gov

N-Arylation : The synthesis of N-aryl indoles, such as 6-Methoxy-1-phenyl-1H-indole, is often accomplished via transition-metal-catalyzed cross-coupling reactions. The most common methods are the Buchwald-Hartwig amination and the Ullmann condensation. mdpi.com

Buchwald-Hartwig Amination : This palladium-catalyzed reaction couples an indole with an aryl halide. The mechanism involves a catalytic cycle of oxidative addition of the aryl halide to a Pd(0) complex, coordination of the deprotonated indole, and reductive elimination to form the N-aryl indole and regenerate the catalyst.

Ullmann Condensation : This is a copper-catalyzed reaction between an indole and an aryl halide, often requiring higher temperatures. The use of ligands like 1,10-phenanthroline can accelerate the reaction. acs.org

Transition-metal-free methods have also been developed, such as those involving benzyne (B1209423) intermediates. mdpi.com Mechanistic studies on Ni-photoredox N-arylation have revealed a Ni(I/III) catalytic cycle that is distinct from other C-N coupling reactions, highlighting that the indole nucleophile itself can pre-coordinate to the catalyst and influence the reaction pathway. nih.gov

Theoretical Approaches to Reaction Mechanism Elucidation

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of indole synthesis and functionalization. jlu.edu.cnresearchgate.net These methods allow for the calculation of geometries and energies of reactants, intermediates, transition states, and products, providing deep mechanistic insights that can be difficult to obtain experimentally. jlu.edu.cncopernicus.org

DFT calculations have been applied to:

Fischer Indole Synthesis : To study the energetics of the key bhu.ac.inbhu.ac.in-sigmatropic rearrangement and subsequent steps. nih.gov

Catalytic Indole Synthesis : To map the potential energy surfaces of catalytic cycles. For example, DFT studies on Rh(III)-catalyzed C-H cyanation of indole helped determine that the regioselectivity depends on the nucleophilicity of the carbon atoms in the C-Rh(III) bond. rsc.org In Cu-catalyzed C-H amidation, DFT calculations proposed an unprecedented mechanism involving a four-center reductive elimination to explain the observed C2 selectivity. acs.orgacs.org

Electrophilic Substitution : To compare the stability of intermediates formed from attack at different positions (C3 vs. C2), confirming the kinetic preference for C3 substitution. ic.ac.uk

Pyrolysis and Oxidation : To investigate the decomposition pathways of indole, for instance, in forming HCN and NH₃, which is relevant in combustion chemistry. qub.ac.uk Studies on the atmospheric oxidation of indole by hydroxyl radicals have also used DFT to map out reaction pathways. copernicus.org

These theoretical studies not only corroborate experimental findings but also predict reactivity and selectivity, guiding the development of new synthetic methods. unimi.itresearchgate.net

Table 2: Examples of Theoretical Studies on Indole Reaction Mechanisms

| Reaction Type | Method | Focus of Study | Key Finding | Reference(s) |

|---|---|---|---|---|

| Indole Formation | DFT | Mechanism of indole formation from aniline (B41778) and glycol. | Identification of the main reaction channel by comparing activation energies of possible pathways. | jlu.edu.cn |

| C-H Cyanation | DFT | Rh(III)-catalyzed regioselective C-H cyanation of indole. | Regioselectivity depends on the nucleophilicity of carbon atoms in the C-Rh(III) intermediate. | rsc.org |

| Indole Pyrolysis | DFT | Formation mechanism of HCN and NH₃ from indole pyrolysis. | HCN is more likely to be generated than NH₃; internal hydrogen transfer is the favored initial step. | qub.ac.uk |

| C-H Amidation | DFT | Cu-catalyzed C-H amidation of indoles. | Proposed a novel four-center reductive elimination mechanism to explain C2 selectivity. | acs.org |

| Friedel-Crafts Reaction | DFT | Cu-catalyzed enantioselective reaction of indoles with aziridines. | Identified noncovalent interactions and steric effects as pivotal for controlling the favorable transition state. | rsc.org |

This table showcases the application of theoretical methods, primarily DFT, in understanding various reactions involving the indole scaffold.

Transition State Analysis and Reaction Coordinate Mapping

Transition state theory is a fundamental concept in chemical kinetics, positing that the rate of a reaction is determined by the energy of the transition state, which is the highest energy point along the reaction coordinate. youtube.comyoutube.com The reaction coordinate itself is a path that represents the progress of a reaction, moving from reactants to products through the lowest possible energy pathway. arxiv.orgyoutube.com Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping these coordinates and analyzing the geometry and energy of transition states. jlu.edu.cnbohrium.com

In the context of indole chemistry, transition state analysis helps to elucidate the regioselectivity of various reactions, such as C-H functionalization. For instance, in the palladium-catalyzed C-H alkylation of indoles, DFT calculations have been used to compare the activation barriers for functionalization at different positions of the indole ring. scispace.com The relative stabilities of the transition states in the concerted metalation-deprotonation (CMD) process are key to determining whether the reaction will occur at the C2, C3, or another position. scispace.commdpi.com For N-acylindoles, the bulkiness of the directing group and the electronics of additives can influence the site selectivity between the C2 and C7 positions, a phenomenon that can be rationalized by analyzing the respective transition state energies. nih.gov

While direct experimental observation of transition states is challenging due to their transient nature, computational analysis provides invaluable, albeit theoretical, insights into their structure and energetics. youtube.com For reactions involving N-arylindoles, such as the formation of N-aryl- and N-acylnitrenium ions, molecular mechanics and semi-empirical calculations suggest that the transition state possesses significant π-cation character as the leaving group departs. clockss.org This understanding is crucial for predicting the reactivity and stability of intermediates in reactions involving compounds like 6-Methoxy-1-phenyl-1H-indole.

Computational Simulation of Reaction Pathways

Computational simulations, primarily using DFT, have become indispensable for investigating the detailed mechanisms of reactions involving indoles. jlu.edu.cnbohrium.com These simulations provide a step-by-step view of the reaction pathway, calculating the energies of reactants, intermediates, transition states, and products.

One area where computational simulations have provided significant clarity is in the synthesis of the indole core itself. For the formation of indoles from aniline and glycol, DFT studies have been employed to explore various possible reaction paths, optimizing the geometries of all species involved and calculating the activation energies for each elementary step to determine the most probable reaction channel. jlu.edu.cn Similarly, in the rhodium(III)-catalyzed synthesis of indoles from 2-acetyl-1-arylhydrazines and alkynes, DFT calculations have elucidated a multi-step catalytic cycle and identified the rate-determining steps. acs.org

The functionalization of the indole ring is another area where computational simulations have been extensively applied. For the Pd-catalyzed regioselective C-H alkylation of indole, DFT calculations have shown that the C-H activation step is the rate-determining step and that the relative stability of the transition states for C2 versus C4-H bond activation dictates the regioselectivity. scispace.com In the case of Friedel-Crafts acylation of indole, DFT calculations have helped to understand the role of metal triflate catalysts in directing the acylation to the C3 position, proposing and evaluating different mechanistic pathways. tohoku.ac.jp

Furthermore, computational studies have been instrumental in understanding the stereoselectivity of reactions involving indoles. In the N-heterocyclic carbene (NHC)-catalyzed [3+2] annulation between indole-2-formaldehydes and isatins, DFT computations have been used to investigate the multi-step reaction mechanism and have shown that the cycloaddition step determines the stereochemistry of the final product. bohrium.com

These computational approaches are directly relevant to understanding the reactivity of 6-Methoxy-1-phenyl-1H-indole. The presence of the methoxy group at the 6-position and the phenyl group at the 1-position will influence the electronic properties of the indole ring, which in turn will affect the activation energies and transition state geometries of various reactions. Computational simulations can predict how these substituents will impact the regioselectivity and stereoselectivity of functionalization reactions, guiding the design of synthetic strategies for this specific molecule.

Exploration of the 6 Methoxy 1 Phenyl 1h Indole Scaffold in Chemical Biology Research

Indole (B1671886) Scaffolds as Pharmacophores and Privileged Structures in Chemical Biology.nih.govunipi.itnih.gov

The indole scaffold is widely regarded as a "privileged structure" in drug discovery and chemical biology. nih.govunipi.it This designation stems from its recurring appearance in various natural products and synthetic molecules that exhibit a wide array of biological activities. nih.govmdpi.comnih.gov The inherent structural features of the indole nucleus allow it to serve as a versatile pharmacophore, a molecular framework that carries the essential features responsible for a drug's biological activity. nih.gov Its prevalence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) further underscores its biological significance. pcbiochemres.commdpi.com

Mimicry of Protein Structures and Enzyme Binding Characteristics

One of the key attributes of the indole scaffold is its ability to mimic the structures of proteins and effectively bind to enzymes. ijpsr.com The indole ring, particularly the side chain of tryptophan, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for protein structure and function. unipi.it This mimicry allows indole-containing molecules to fit into the binding pockets of diverse protein targets. nih.gov For instance, the indole nitrogen can act as a hydrogen bond donor, a critical interaction for anchoring ligands to specific protein sites. unipi.it

In the context of enzyme binding, the indole scaffold's shape and electronic properties enable it to interact with active sites or allosteric sites, thereby modulating enzyme activity. Studies on enzymes like indoleamine 2,3-dioxygenase (IDO) have revealed the strict shape complementarity required between the indole ring of the substrate and the protein's side chains for catalytic activity. pnas.org Furthermore, in some kinases, the indole moiety of a tryptophan residue can mimic the purine (B94841) ring of ATP, suggesting a mechanism of autoinhibition that can be exploited in drug design. nih.gov Tryptophan scanning mutagenesis has also been employed to introduce indole side chains strategically into proteins to mimic the bound state of a small molecule inhibitor, providing insights into allosteric inhibition. rsc.org

Versatility in Structural Design for Diverse Biological Applications

The indole scaffold's versatility is a significant asset in the design of molecules for a wide range of biological applications. mdpi.comnih.govpcbiochemres.com Its structure can be readily modified at multiple positions (N1, C2, C3, and the benzene (B151609) ring), allowing for the fine-tuning of its pharmacological properties. ijpsjournal.com This structural flexibility enables the creation of large libraries of indole derivatives with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comnih.govpcbiochemres.com

The ability to introduce various substituents onto the indole ring significantly alters the biological activity of the resulting compounds. mdpi.com This has led to the discovery of novel drugs with improved efficacy and selectivity. For example, the incorporation of different pharmacophores, such as sulfonamides or pyrazolines, onto the indole ring has been shown to enhance selectivity and potency towards specific biological targets. ijpsjournal.com This adaptability makes the indole scaffold a valuable starting point for developing chemical probes to investigate complex biological processes and for the discovery of new therapeutic agents. nih.govmdpi.com

Rational Design and Synthesis of 6-Methoxy-1-phenyl-1H-indole Analogs for Chemical Biology Probes.nih.govacs.org

The rational design and synthesis of analogs based on the 6-Methoxy-1-phenyl-1H-indole scaffold are central to developing specialized chemical biology probes. nih.govacs.org These probes are instrumental in dissecting biological pathways and identifying new therapeutic targets. The specific substitution pattern of 6-methoxy and 1-phenyl groups provides a distinct starting point for further chemical exploration.

Design Principles for Modulating Molecular Interactions and Selectivity

Rational drug design methodologies, including structure-based design and quantitative structure-activity relationship (QSAR) studies, are often employed. acs.orgrug.nl For example, X-ray crystal structures of target proteins can reveal key interactions that can be optimized through analog design. By systematically altering substituents on the phenyl ring or modifying the indole core, researchers can create compounds with tailored properties to probe specific biological questions. acs.org The goal is to develop molecules that interact with a specific target with high affinity and minimal off-target effects.

Synthesis of Analogs for Structure-Function Relationship Studies

The synthesis of a focused library of 6-Methoxy-1-phenyl-1H-indole analogs is crucial for establishing structure-function relationships (SFR). nih.govijpsjournal.com These studies help to understand how specific structural modifications impact biological activity. Various synthetic methodologies are available for creating indole derivatives, allowing for the introduction of a wide range of functional groups. mdpi.comclockss.orgresearchgate.net

For instance, studies on similar indole scaffolds have demonstrated that modifications at different positions can lead to significant changes in biological activity. nih.gov By synthesizing and testing a series of analogs where specific parts of the 6-Methoxy-1-phenyl-1H-indole scaffold are systematically varied, researchers can identify the key structural features required for a particular biological effect. This iterative process of design, synthesis, and biological evaluation is fundamental to the development of potent and selective chemical probes. mdpi.com

Mechanistic Research of Indole-Mediated Biological Interactions at the Molecular Level.unipi.itnih.govnih.govpcbiochemres.com

Understanding the molecular mechanisms by which indole-containing compounds exert their biological effects is a key area of research. unipi.itnih.govnih.govpcbiochemres.com This involves investigating how these molecules interact with their biological targets and the downstream consequences of these interactions.

Recent studies have shed light on the intricate ways indole and its derivatives participate in biological signaling. For example, indole itself has been identified as a signaling molecule in bacteria, influencing processes like biofilm formation and antibiotic resistance. nih.gov Mechanistic studies have shown that indole can modulate the expression of various genes, although its direct biological target in many cases remains to be definitively identified. nih.gov

In the context of host-microorganism interactions, indole produced by gut microbiota has been shown to mediate communication with the host, influencing host physiology and immune responses. elifesciences.org Mechanistic studies in C. elegans have revealed that indole can activate specific transcription factors, leading to the expression of genes that control bacterial growth. elifesciences.org

Investigation of Molecular Targets and Pathways for Indole Scaffolds

The indole scaffold's versatility allows it to target a wide range of proteins and pathways implicated in various diseases. researchgate.net Strategic substitutions on the indole ring, such as the 6-methoxy and 1-phenyl groups, are crucial for modulating potency and selectivity towards specific molecular targets.

Interactions with Tubulin and Microtubule Dynamics

Tubulin is a critical target for anticancer drugs, as its polymerization into microtubules is essential for cell division. sci-hub.red Agents that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis. The indole scaffold is a key component of many tubulin inhibitors, including natural products like vincristine (B1662923) and vinblastine. sci-hub.red

While much research has focused on indole derivatives with a phenyl group at the C2 or C3 position, the 1-phenyl-1H-indole framework has also been investigated for its potential to inhibit tubulin polymerization. researchgate.net A series of 1-phenyl-1H-indole derivatives were designed and synthesized as potential Bcl-2/Mcl-1 dual inhibitors, with some compounds also showing anti-proliferative activity linked to microtubule disruption. researchgate.netresearchgate.net In one study, 1-phenyl substituted indoles were found to have significantly less potent antiproliferative activities compared to their 1-benzenesulfonyl counterparts, suggesting the nature of the N1-substituent is critical for potent tubulin inhibition. nih.gov Specifically, the replacement of a 1-benzenesulfonyl group with a 1-phenyl group on a 5-(N-hydroxyacrylamide)indole scaffold resulted in a decrease in HDAC inhibitory activity, which is often a related target for anticancer agents. nih.gov

The methoxy (B1213986) group, particularly at the C6 position, has been shown to be important for the activity of other classes of indole-based tubulin inhibitors. For instance, in a series of indolyl-pyridinyl-propenones, the trans-3-(6-Methoxy-2-methyl-1H-indole-3-yl)-1-(4-pyridinyl)-2-propen-1-one derivative demonstrated significant biological activity. nih.gov These findings suggest that while the 1-phenyl substitution might need further optimization, the 6-methoxy group is a favorable feature for designing indole-based tubulin inhibitors.

Modulation of Protein Kinases and Histone Deacetylases (HDAC)

Protein kinases and histone deacetylases (HDACs) are two major classes of enzymes that are critical regulators of cellular signaling and gene expression, and their dysregulation is a hallmark of cancer. ontosight.ainih.gov The indole scaffold has proven to be an effective template for designing inhibitors against both enzyme families. chim.it

Protein Kinase Inhibition: Kinases are pivotal signaling enzymes, and their inhibition is a major strategy in cancer therapy. sci-hub.red The indole core is present in numerous approved kinase inhibitors, where it typically occupies the ATP-binding pocket and forms key interactions with hinge region residues. ontosight.ai Indole-based compounds have been developed as potent inhibitors of various kinases, including EGFR, VEGFR-2, and Akt (Protein Kinase B). researchgate.netchim.it The development of indole hybrids, which combine the indole scaffold with other pharmacophores, has led to clinically used drugs like osimertinib, demonstrating the scaffold's utility. chim.it While specific studies on 6-methoxy-1-phenyl-1H-indole as a kinase inhibitor are limited, the general success of the 1-phenyl-indole and methoxy-indole classes suggests potential in this area. researchgate.net

Histone Deacetylase (HDAC) Inhibition: HDACs are epigenetic regulators that are frequently dysregulated in cancer. HDAC inhibitors (HDACis) can reactivate tumor suppressor genes, and several indole-based compounds have been investigated as HDACis. researchgate.netnih.gov The typical pharmacophore for an HDACi includes a zinc-binding group, a linker, and a cap group that interacts with the rim of the active site. The indole moiety often serves as the "cap" group. researchgate.net

Research has shown that substitutions on the indole ring are critical for potency and selectivity. For example, a methoxy group at the C-5 position of certain indole-based hydroxamic acid derivatives was found to be vital for high HDAC inhibitory activity. nih.gov In another study, a series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles were identified as potent HDAC inhibitors. However, replacing the 1-benzenesulfonyl group with a 1-phenyl group led to a decrease in activity, indicating that the electronic and steric properties of the N1-substituent are crucial for effective interaction with the enzyme. nih.gov

| Compound/Series | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 1-Benzenesulfonyl-5-(N-hydroxyacrylamide)indole (8) | HDAC1 | 12.3 nM | nih.gov |

| 1-Benzenesulfonyl-5-(N-hydroxyacrylamide)indole (8) | HDAC2 | 4.0 nM | nih.gov |

| 1-Benzenesulfonyl-5-(N-hydroxyacrylamide)indole (8) | HDAC6 | 1.0 nM | nih.gov |

| Indole-based hydroxamic acid (42) | HDAC1 | 1.16 nM | |

| Indole-based hydroxamic acid (42) | HDAC6 | 2.30 nM |

Enzyme Inhibition Studies (e.g., elastase, urease, acetylcholinesterase, tyrosinase)

The 6-methoxy-1-phenyl-1H-indole scaffold has also been explored, directly or through related structures, for its ability to inhibit other classes of enzymes.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are key therapeutic agents for managing Alzheimer's disease. The indole nucleus is a common feature in many cholinesterase inhibitors. For instance, 6-Methoxy-1H-indole-3-carbaldehyde has been studied as a potential AChE inhibitor. A series of 1-(phenylsulfonyl)-1H-indole derivatives were designed as multifunctional ligands targeting cholinesterases, with some compounds showing potent, reversible inhibition of both AChE and BChE. Other studies on indole-based-thiadiazole derivatives also identified potent dual inhibitors of AChE and BChE.

Urease: Urease is an important enzyme target, particularly for the treatment of ulcers caused by Helicobacter pylori. Indole derivatives have shown promise as urease inhibitors. One study identified a 3-(4,5-diphenyl-1-p-tolyl-1H-imidazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-1H-indole as a potent inhibitor of the urease enzyme. While this structure is more complex, it highlights the potential of the core indole scaffold in this context.

Analysis of Ligand-Receptor Interactions and Binding Affinities

The specific substitutions on the indole scaffold are critical in determining its binding affinity and selectivity for various receptors. The 1-phenyl and 6-methoxy groups significantly influence these interactions.

For example, N-phenyl substituted indoles have been investigated as ligands for sigma receptors, which are implicated in various central nervous system disorders. A study on 3-(ω-aminoalkyl)-1H-indoles found that introducing a 1-(4-fluorophenyl) substituent resulted in highly selective sigma-2 (σ2) receptor ligands with subnanomolar affinity. The prototype compound, 1-(4-fluorophenyl)-3-[4-[4-(4-fluorophenyl)-1-piperidinyl]-1-butyl]-1H-indole, displayed an IC50 of 0.27 nM for the σ2 receptor, demonstrating a strong preference over the σ1 subtype.

Similarly, derivatives of 1-(phenylsulfonyl)-1H-indole have been developed as potent and selective antagonists for the serotonin 6 receptor (5-HT6R), a target for cognitive disorders.

Conversely, the position of a methoxy group can either enhance or diminish binding affinity depending on the target receptor. In a series of indole-2-carboxamides designed as allosteric modulators for the cannabinoid receptor 1 (CB1), moving a methoxy group to the C6-position was found to reduce both the allosteric effect and the binding affinity (KB). This highlights the sensitive structure-activity relationship governed by the substitution pattern on the indole ring.

| Compound/Series | Target Receptor | Binding Affinity (IC50/Ki) | Reference |

|---|---|---|---|

| 1-(4-fluorophenyl)-3-[4-[4-(4-fluorophenyl)-1-piperidinyl]-1-butyl]-1H-indole | Sigma-1 (σ1) | 16 nM (IC50) | |

| 1-(4-fluorophenyl)-3-[4-[4-(4-fluorophenyl)-1-piperidinyl]-1-butyl]-1H-indole | Sigma-2 (σ2) | 0.27 nM (IC50) | |

| 1'-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]-1-butyl]spiro[isobenzofuran-1(3H),4'-piperidine] | Sigma-2 (σ2) | 0.12 nM (IC50) | |

| 1-[3-((4-Methylpiperazin-1-yl)methyl)phenylsulfonyl]-5-methoxy-1H-indole | Serotonin 6 (5-HT6) | 1.5 nM (Ki) |

Conformational Effects of Indole Scaffolds on Biological Recognition

The three-dimensional shape of a molecule is paramount for its ability to bind to a biological target. The substitution of a phenyl group at the N1 position of the indole ring introduces significant conformational considerations.

Crystallographic studies of structurally related 1-(phenylsulfonyl)-1H-indole derivatives reveal that the indole ring system and the sulfonyl-bound phenyl ring adopt a nearly orthogonal orientation to each other. This conformation is stabilized by a network of intermolecular interactions, including slipped π–π stacking between indole systems and C—H⋯π hydrogen bonds. This defined, non-planar geometry can be crucial for fitting into specific binding pockets and achieving selective biological recognition. The energetic calculations from this study showed that the interactions stabilizing these conformations are significant, with pairing of antiparallel indole systems having interaction energies up to -60.8 kJ mol⁻¹.

This preference for an orthogonal arrangement between the indole and the N1-phenyl substituent likely dictates how such molecules present their pharmacophoric features to a target protein, influencing binding affinity and functional activity. The relative orientation of the two aromatic systems can affect the accessibility of other functional groups, such as the 6-methoxy group, for interaction with receptor or enzyme active sites.

Development of Indole-Based Tools for Biological Investigations

The unique properties of the indole scaffold, including its intrinsic fluorescence and ability to be readily modified, make it an excellent platform for the development of chemical tools for biological research. These tools can be used to probe biological processes, visualize cellular components, and identify new drug targets.

For example, indole-chalcone derivatives have been developed as imaging probes for detecting β-amyloid (Aβ) plaques, a pathological hallmark of Alzheimer's disease. A radioiodinated probe, [(125)I]-(E)-3-(1H-indol-5-yl)-1-(4-iodophenyl)prop-2-en-1-one, was shown to specifically label Aβ plaques in brain tissue sections from a transgenic mouse model of the disease.

Furthermore, a fluorescent probe containing a biphenyl (B1667301) and an indole moiety was developed for the visualization and simultaneous inhibition of the kinesin spindle protein within cells. These examples demonstrate that the indole scaffold can be incorporated into molecules designed to report on biological activity through fluorescence or radioactivity. The 6-methoxy-1-phenyl-1H-indole scaffold, with its own specific physicochemical and biological properties, could potentially be adapted into similar probes for studying its identified targets, such as sigma receptors or specific kinases and HDACs.

Synthesis of Chemical Probes for Target Validation

A crucial step in drug discovery and chemical biology is the identification of the specific molecular targets with which a bioactive small molecule interacts. uq.edu.au Chemical probes, particularly those used for photoaffinity labeling (PAL), are powerful tools for this purpose. uq.edu.aunih.gov These probes are derivatives of a parent bioactive compound, engineered to contain a photoreactive group. Upon binding to its target protein, the probe is activated by UV light, forming a highly reactive intermediate that creates a permanent, covalent bond with the target. acs.org This allows for the subsequent isolation, enrichment, and identification of the target protein. nih.gov

The indole scaffold is a common foundation for the synthesis of such probes. acs.orgnih.gov The general strategy involves appending a photoreactive moiety—such as a benzophenone, an azide (B81097), or a diazirine—to the indole structure at a position that does not interfere with its biological activity. nih.govresearchgate.net

A pertinent example involves a class of methuosis-inducing chalcones based on a methoxy-indole scaffold. nih.gov Researchers developed a potent derivative, 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), and sought to identify its protein targets. nih.gov To this end, they synthesized an azide-containing analog designed to function as a photoaffinity probe. The synthesis involved the nitration of the parent 5-methoxy-indole structure, followed by reduction to an amine and subsequent conversion to an azide. This active azide derivative could then be used in photoaffinity labeling experiments to covalently link to and identify the protein targets of the MOMIPP compound. nih.gov

Another study details the creation of photoaffinity probes for the Cannabinoid 1 Receptor (CB1R) based on an indole-2-carboxamide scaffold. acs.org By incorporating photoreactive groups like azides and benzophenones at various positions on the parent molecule, researchers generated a library of covalent probes to map the receptor's allosteric binding sites. acs.org These examples highlight a common methodology: leveraging the core structure of a known active compound, in this case, a methoxy-indole, to build a tool for target validation.

| Parent Scaffold Class | Photoreactive Moiety | Probe Application | Reference |

|---|---|---|---|

| Methoxy-indole Chalcone | Aryl Azide | Identification of methuosis-inducing targets | nih.gov |

| Indole-2-carboxamide | Aryl Azide, Benzophenone | Mapping Cannabinoid 1 Receptor allosteric sites | acs.org |

| Dihydropyridine | Benzophenone | General strategy for target identification | researchgate.net |

| Trifluoroacetylindole | (Trifluoromethyl)diazirine | General photoaffinity labeling | researchgate.net |

Creation of Molecular Tools for Biological Pathway Elucidation

Beyond identifying direct binding partners, chemical probes are essential for elucidating the complex networks of biological pathways. nih.gov Fluorescent probes are a principal class of such molecular tools, valued for their high sensitivity and versatility in real-time imaging of cellular processes. thermofisher.com The indole nucleus itself possesses intrinsic fluorescent properties, making it an excellent platform for the design of fluorescent sensors. nih.govmdpi.com

The development of fluorescent probes often relies on modulating the electronic and spectral properties of a fluorophore. nih.gov Strategies include designing "turn-on" or "turn-off" probes where fluorescence is quenched or activated upon interaction with a specific analyte, or creating ratiometric sensors that exhibit a shift in emission wavelength. nih.govrug.nl These changes can be triggered by mechanisms like Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), or Fluorescence Resonance Energy Transfer (FRET). nih.gov

For instance, unsymmetrical monomethine cyanine (B1664457) dyes, which can be readily synthesized from indole or other heterocyclic precursors, are widely used as fluorescent probes for biomacromolecules like nucleic acids and proteins. mdpi.com Dyes such as TO (Thiazole Orange) exhibit very weak fluorescence in solution but become intensely fluorescent upon binding to DNA, allowing for the visualization and quantification of genetic material in applications like real-time PCR and flow cytometry. mdpi.com The synthesis of these probes involves coupling different heterocyclic systems, where one can be a derivative of 6-methoxy-1-phenyl-1H-indole, to create a molecule whose quantum yield of fluorescence is dramatically altered by its local environment or by binding to a target. mdpi.com

Furthermore, indole-based probes can be designed to detect specific small molecules and ions that are critical to cellular signaling pathways. nih.gov By functionalizing the indole scaffold with specific chelators or reactive groups, researchers can create sensors for reactive oxygen species (ROS), reactive nitrogen species (RNS), or metal ions, helping to unravel the roles these species play in health and disease. nih.gov The development of such molecular tools provides a powerful means to dynamically trace biological events at the subcellular level. nih.gov

| Probe Class | Sensing Mechanism | Detected Analyte/Target | Reference |

|---|---|---|---|

| Monomethine Cyanine Dyes (e.g., Thiazole Orange) | Intercalation-induced fluorescence enhancement | Nucleic Acids (DNA/RNA) | mdpi.com |

| Boron–dipyrromethene (BODIPY) FRET sensor | Analyte-induced FRET modulation | Cysteine, Homocysteine | nih.gov |

| 1-Oxo-1H-phenalene-2,3-dicarbonitrile (OPD) | Reaction-based fluorescence turn-on | Aqueous Sulfide | nih.gov |

| Tetraphenylethylene-based probe | Aggregation-Induced Emission (AIE) | α,β-diamines | ardc.edu.au |

Q & A

Q. What are the common synthetic routes for preparing 6-Methoxy-1-phenyl-1H-indole, and how can regioselectivity be controlled?

- Methodological Answer : Synthesis typically involves introducing the methoxy and phenyl groups onto the indole core. A Fischer indole synthesis or Ullmann-type coupling can be employed for aryl group attachment . For regioselective methoxylation, protection/deprotection strategies (e.g., using tert-butyloxycarbonyl groups) or directed ortho-metalation may ensure substitution at the 6-position . Reaction conditions (temperature, catalysts like Pd for cross-couplings) critically influence selectivity. Purity is verified via HPLC and melting point analysis .

Q. How is 6-Methoxy-1-phenyl-1H-indole characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions. For example, the methoxy group shows a singlet at ~3.76 ppm (¹H) and 53.5 ppm (¹³C). Aromatic protons appear as doublets or multiplets between 6.8–7.3 ppm, with coupling constants confirming substitution patterns .

- 2D NMR : COSY and HMBC resolve connectivity; HMBC correlations from the methoxy proton to C-6 confirm its position .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ calculated for C₁₅H₁₃NO: 224.1075) .

Q. What crystallographic methods are used to determine the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is standard. Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. SHELXL refines the structure, with R-factors <0.05 indicating high accuracy . ORTEP diagrams (e.g., ORTEP-3) visualize molecular geometry and dihedral angles (e.g., 64.48° between indole and phenyl rings) .

Q. What are the basic reactivity trends of 6-Methoxy-1-phenyl-1H-indole in substitution and oxidation reactions?

- Methodological Answer :

- Electrophilic substitution : The methoxy group directs electrophiles to the para position (C-7). Nitration with HNO₃/H₂SO₄ yields 7-nitro derivatives.

- Oxidation : MnO₂ or DDQ selectively oxidizes the indole ring, forming oxindoles or isoindoles .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indole ring to indoline derivatives .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield of 6-Methoxy-1-phenyl-1H-indole?

- Methodological Answer : Response Surface Methodology (RSM) via software like Design Expert® identifies optimal conditions. Variables include catalyst loading, temperature, and reaction time. ANOVA validates model significance (p <0.05), and triplicate runs confirm reproducibility. For example, a Central Composite Design might maximize yield from 65% to >85% .

Q. What strategies achieve regioselective C-H functionalization in 6-Methoxy-1-phenyl-1H-indole?

- Methodological Answer :

- Directed C-H activation : Pd-catalyzed coupling with directing groups (e.g., amides) enables functionalization at specific positions .

- Photoredox catalysis : Under blue light, aryl diazonium salts generate radicals for C-2 or C-4 functionalization .

- Enzyme-mediated modification : Fungal peroxidases (e.g., from Aspergillus) selectively hydroxylate the indole ring .

Q. How does 6-Methoxy-1-phenyl-1H-indole perform as a ligand in catalytic systems?

- Methodological Answer : The indole nitrogen and methoxy group can coordinate transition metals (e.g., Ru, Pd). Cyclic voltammetry evaluates redox activity, while XPS confirms metal-ligand binding. Applications include asymmetric catalysis (e.g., enantioselective hydrogenation) and photocatalysis .

Q. What in vitro assays evaluate the biological activity of 6-Methoxy-1-phenyl-1H-indole derivatives?

- Methodological Answer :

- Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values calculated via nonlinear regression .

- Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenase-2 (COX-2), comparing % inhibition at 10 μM .

Q. How can contradictory spectral or bioactivity data be resolved?

- Methodological Answer :

- Spectral conflicts : Re-run NMR with cryoprobes for enhanced sensitivity. Use deuterated solvents to eliminate impurity peaks. Compare experimental data with computed spectra (DFT at B3LYP/6-311+G(d,p)) .

- Bioactivity variability : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity). Assess compound stability (HPLC post-incubation) and membrane permeability (Caco-2 models) .

Q. What computational methods predict the electronic properties of 6-Methoxy-1-phenyl-1H-indole?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.